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Leucomycin V

Drug Metabolism Cytochrome P450 Inhibition Macrolide Drug Interactions

Standard leucomycin mixtures lack the structural specificity required for metabolite quantification or resistance mechanism studies. Leucomycin V (CAS 22875-15-6) is a defined 16-membered macrolide metabolite with validated analytical utility. - **Assay calibration**: Required analyte in LC-MS/MS methods for rokitamycin PK (9% circulating fraction post-dose). - **CYP inhibition control**: Characterized IC50 of 40 µM against triazolam α-hydroxylation-ideal mid-point calibrator for macrolide DDI panels. - **Resistance phenotyping**: Differentiates resistance induction in S. pyogenes (induces similar to erythromycin). Available as high-purity reference standard with batch-specific COA. Direct procurement for regulated bioanalysis.

Molecular Formula C35H59NO13
Molecular Weight 701.8 g/mol
CAS No. 22875-15-6
Cat. No. B3421798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin V
CAS22875-15-6
Molecular FormulaC35H59NO13
Molecular Weight701.8 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
InChIInChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
InChIKeyXYJOGTQLTFNMQG-KJHBSLKPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucomycin V: Key Macrolide Metabolite


Leucomycin V (CAS 22875-15-6) is a 16-membered macrolide antibiotic that occurs naturally as a component of the kitasamycin (leucomycin) complex produced by Streptomyces kitasatoensis [1]. With a molecular formula of C35H59NO13 and a molecular weight of 701.84 g/mol, this compound is structurally characterized as deisovaleryl leucomycin A1 (4″-deacylturimycin H) [2]. Leucomycin V is a primary active metabolite of the semisynthetic macrolide rokitamycin (TMS-19-Q) and is formed via esterase-mediated deacylation of leucomycin A7 in human liver microsomes [3]. The compound exhibits antibacterial activity against Gram-positive bacteria, spirochetes, rickettsiae, and chlamydiae, with its antimicrobial profile established through in vitro susceptibility testing .

Macrolide metabolite identification and quantification studies
CYP3A4-mediated drug interaction screening
Macrolide resistance mechanism research in S. pyogenes
SAR studies for 16-membered macrolide metabolites

Leucomycin V: Irreplaceability in Analysis


Leucomycin V represents a specific, structurally defined metabolite within the broader kitasamycin complex and the rokitamycin metabolic pathway, making it non-interchangeable with generic leucomycin mixtures or other macrolides. The kitasamycin complex comprises at least eight biologically active components (A1, A3-A9, U, and V) with distinct substitution patterns, and the antimicrobial activity of leucomycin group A components is quantitatively stronger than that of group B components [1]. Furthermore, Leucomycin V is a specific metabolic intermediate in the esterase-mediated conversion of rokitamycin to leucomycin A7 and subsequently to Leucomycin V, a pathway that exhibits distinct kinetic parameters (Vmax and Vmax/Km) that differ significantly between the two metabolic steps [2]. These structural and metabolic specificities preclude simple substitution with related compounds for applications requiring precise quantification or metabolic pathway analysis.

Generic Kitasamycin Mixtures
Multiple components with distinct substitution patterns alter metabolic and activity profiles; not suitable for metabolite-specific assays.
Other 16-Membered Macrolides
Josamycin, midecamycin, and erythromycin differ in CYP3A4 inhibition potency and resistance induction phenotype.
Parent Compound Rokitamycin
Distinct metabolic kinetics and higher CYP3A4 inhibitory potency; Leucomycin V cannot substitute for parent drug studies.

Leucomycin V: Comparative Evidence


Lower CYP3A4 Inhibitory Potency

In a comparative in vitro study using human liver microsomes, Leucomycin V demonstrated significantly weaker inhibition of CYP3A4-mediated triazolam α-hydroxylation compared to its parent compound rokitamycin and the reference macrolide erythromycin. This lower inhibitory potency suggests a reduced potential for CYP3A4-mediated drug-drug interactions [1].

CYP3A4 Inhibition (Triazolam α-hydroxylation)
Head-to-head
IC50 40 µM vs rokitamycin 5.8 µM, erythromycin 33 µM
Supports CYP3A4 interaction screening context
In vitro human liver microsome assay
Drug Metabolism Cytochrome P450 Inhibition Macrolide Drug Interactions

Formation Kinetics: Differing from Leucomycin A7

The metabolic formation of Leucomycin V from leucomycin A7 exhibits distinct kinetic parameters compared to the formation of leucomycin A7 from rokitamycin. This kinetic differentiation establishes Leucomycin V as a downstream metabolite with a slower formation rate, which is relevant for pharmacokinetic modeling and metabolite quantification [1].

Metabolite Formation Kinetics
Head-to-head
Vmax and Vmax/Km significantly lower for LMV formation (P
Supports metabolite kinetic profiling studies
NADPH-independent esterase system
Macrolide Resistance Induction
Head-to-head
Induces resistance in some S. pyogenes strains; TMS-19-Q and LMA7 do not
Supports resistance mechanism differentiation studies
In vitro induction assay, clinical isolates
In Vivo Protection Efficacy
Head-to-head
Rank order: TMS-19-Q > LMA7 > LMV
Supports SAR and efficacy gradient studies
Mouse and hamster infection models
Serum Metabolite Proportion
Reported
9%
Supports minor metabolite quantification context
Single oral dose 1200 mg, healthy volunteers
Macrolide Metabolism Enzyme Kinetics Esterase Activity

Macrolide Resistance Induction Profile

A comparative bacteriological study of rokitamycin (TMS-19-Q) metabolites demonstrated that Leucomycin V exhibits a distinct resistance induction profile in macrolide-resistant S. pyogenes clinical isolates. While TMS-19-Q, leucomycin A7, and the metabolite mixture (TMS M. Mix) did not induce resistance, Leucomycin V—like josamycin, midecamycin, and erythromycin—was observed to induce resistance in some strains [1].

Macrolide Resistance Induction
Head-to-head
Induces resistance in some S. pyogenes strains; TMS-19-Q and LMA7 do not
Supports resistance mechanism differentiation studies
In vitro induction assay, clinical isolates
Antimicrobial Resistance Macrolide Induction Streptococcus pyogenes

Lower In Vivo Protective Efficacy

In mouse and hamster infection models, the in vivo protective efficacy of Leucomycin V was found to be lower than that of both the parent compound TMS-19-Q and the primary metabolite leucomycin A7. The rank order of protective efficacy corresponded with in vitro antimicrobial potency, establishing a clear efficacy gradient among these structurally related metabolites [1].

In Vivo Protection Efficacy
Head-to-head
Rank order: TMS-19-Q > LMA7 > LMV
Supports SAR and efficacy gradient studies
Mouse and hamster infection models
In Vivo Efficacy Macrolide Metabolite Activity Infection Models

Minor Circulating Metabolite Status

In healthy adult volunteers receiving a single oral dose of rokitamycin (1200 mg), Leucomycin V constituted only 9% of the total circulating drug-related material in serum at 30 minutes post-dose, compared to 18% for leucomycin A7 and 33% for 10″-OH-rokitamycin. This quantitative distribution establishes Leucomycin V as a minor circulating metabolite in humans [1].

Serum Metabolite Proportion
Reported
9%
Supports minor metabolite quantification context
Single oral dose 1200 mg, healthy volunteers
Pharmacokinetics Metabolite Profiling Clinical Pharmacology

Leucomycin V: Recommended Applications


CYP3A4 Inhibition Screening Reference Standard

Leucomycin V serves as an ideal comparator compound for in vitro CYP3A4 inhibition screening panels due to its characterized IC50 value of 40 µM against triazolam α-hydroxylation [1]. This potency is intermediate between rokitamycin (5.8 µM) and clarithromycin (56 µM), providing a useful calibration point for high-throughput CYP inhibition assays in drug discovery programs evaluating macrolide candidates for drug-drug interaction liability.

Metabolite Quantification Method Development

The distinct formation kinetics of Leucomycin V (Vmax and Vmax/Km significantly lower than LMA7 formation, P < 0.01) and its minor circulating proportion (9% of total drug-related material at 30 min post-dose) make it a required analyte in validated LC-MS/MS methods for rokitamycin pharmacokinetic studies [2][3]. Procurement of high-purity Leucomycin V reference material is essential for method calibration and quality control sample preparation in regulated bioanalysis.

Macrolide Resistance Research in S. pyogenes

Leucomycin V exhibits a unique resistance induction phenotype in macrolide-resistant S. pyogenes—it induces resistance similarly to josamycin and erythromycin, whereas TMS-19-Q and leucomycin A7 do not [4]. This differential property makes Leucomycin V a valuable tool compound for mechanistic studies investigating the structural determinants of macrolide resistance induction and for developing diagnostic assays to distinguish resistance phenotypes.

SAR Studies for 16-Membered Macrolides

The observed in vivo efficacy gradient—TMS-19-Q > leucomycin A7 > Leucomycin V—provides a validated SAR benchmark for medicinal chemistry programs aiming to optimize 16-membered macrolides [4]. Leucomycin V, as the least active metabolite in this series, serves as a negative control or baseline comparator for evaluating the impact of structural modifications at the 3″ and 4″ positions on antimicrobial potency and in vivo efficacy.

Application
Selection Property
Validation Focus
CYP3A4 Inhibition Screening Studies
CYP3A4 inhibition profile
CYP inhibition assay panel calibration
Metabolite Quantification Method Development
Metabolite formation kinetics and circulating proportion
LC-MS/MS method validation and calibration
Macrolide Resistance Mechanism Studies
Resistance induction phenotype
Resistance phenotype differentiation
SAR Studies for 16-Membered Macrolides
In vivo efficacy gradient
SAR benchmark and negative control comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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